molecular formula C7H7BrN2O2 B3289553 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester CAS No. 859162-69-9

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester

Cat. No.: B3289553
CAS No.: 859162-69-9
M. Wt: 231.05 g/mol
InChI Key: GHQQSELFEUXDQA-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester (synonyms: methyl 5-bromopyrimidine-2-carboxylate, CAS-associated synonyms in ) is a heterocyclic compound featuring a pyrimidine core with a bromomethyl group at position 2 and a methyl ester at position 5. Its molecular formula is C₇H₇BrN₂O₂ (MW: 243.05 g/mol). The bromomethyl group renders it highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 2-(bromomethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQSELFEUXDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188538
Record name 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859162-69-9
Record name 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859162-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester typically involves the bromination of a suitable pyrimidine precursor. One common method involves the reaction of pyrimidine-5-carboxylic acid with bromomethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester depends on its specific application. In biological systems, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrimidine derivatives share structural similarities but differ in substituents, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/ID) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes References
5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester 2-(bromomethyl), 5-(methyl ester) C₇H₇BrN₂O₂ 243.05 High reactivity due to Br; planar pyrimidine ring Intermediate for cross-coupling reactions
5-Pyrimidinecarboxylic acid, 2-(methylsulfonyl)-, methyl ester (CAS 38275-49-9) 2-(methylsulfonyl), 5-(methyl ester) C₇H₈N₂O₄S 240.22 Electron-withdrawing sulfonyl group enhances stability Potential use in kinase inhibitors
Methyl 2-chloropyrimidine-5-carboxylate (Synonyms in ) 2-chloro, 5-(methyl ester) C₆H₅ClN₂O₂ 186.57 Lower reactivity than Br; cost-effective halogen Building block for herbicides
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate () 5-bromo, 4-(methyl ester), 2-pyrrolidinyl C₁₁H₁₄BrN₃O₂ 316.15 Bulky amine improves solubility; stereo-specific interactions Medicinal chemistry (e.g., protease inhibitors)
5-Bromo-2-chloropyrimidin-4-amine () 5-bromo, 2-chloro, 4-amine C₄H₄BrClN₃ 222.45 Amino group enables hydrogen bonding; planar crystal packing Materials science (crystal engineering)

Biological Activity

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester (CAS No. 859162-69-9) is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • Structure : The compound features a bromomethyl group at the 2-position of the pyrimidine ring and a methyl ester at the carboxylic acid position.

Biological Activity Overview

The biological activity of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester has been evaluated in various studies. Its activities include:

  • Anticancer Activity : In vitro studies have shown that compounds related to pyrimidine derivatives exhibit significant anticancer properties by inhibiting key kinases involved in cancer progression.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms, indicating potential use as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific kinases. For instance:

  • A study on related compounds showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values indicating effective cell growth inhibition .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
5-Pyrimidinecarboxylic acid derivativeMCF-712.5CDK2/E inhibition
5-Pyrimidinecarboxylic acid derivativeK-56215.0Abl kinase inhibition

Antimicrobial Activity

The antimicrobial properties of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester have been explored in several studies:

  • In vitro screening revealed that this compound exhibits significant antibacterial and antifungal activities against various pathogens .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus62.5 µg/mLModerate
Candida albicans125 µg/mLModerate
Saccharomyces cerevisiae31.25 µg/mLSignificant

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the anticancer effects of various pyrimidine derivatives, including the bromomethyl variant. The results indicated a substantial reduction in cell viability across multiple cancer lines, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on the antimicrobial activity of compounds similar to 5-Pyrimidinecarboxylic acid derivatives against standard microbial strains. The results highlighted significant efficacy against resistant strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester and target enzymes or receptors:

  • Docking simulations suggest that the compound binds effectively to active sites of kinases involved in cancer progression and microbial resistance mechanisms . This binding is crucial for its inhibitory effects.

Q & A

Advanced Research Question

  • Protection of Carboxylic Acid : Pre-activate the acid as an acid chloride before esterification.
  • Storage Conditions : Use anhydrous solvents (e.g., dried acetonitrile) and inert atmospheres to prevent moisture-induced hydrolysis.
  • pH Control : Neutral or slightly acidic conditions stabilize esters, as demonstrated in for penicillin derivatives .

How is computational modeling used to predict reactivity or spectroscopic properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate NMR chemical shifts (e.g., B3LYP/6-31G* level).
  • Hydrogen Bonding Networks : Molecular dynamics simulations predict crystal packing motifs, aligning with experimental X-ray data .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Purification at Scale : Recrystallization becomes less efficient; column chromatography or fractional distillation may be required.
  • Side Reactions : Trace moisture or oxygen can hydrolyze esters or oxidize bromomethyl groups. Use rigorous drying agents (e.g., Na2SO4) and degassed solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester
Reactant of Route 2
5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester

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